tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate
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Overview
Description
tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate is a versatile small molecule scaffold with the molecular formula C₁₆H₂₈N₂O₂ and a molecular weight of 280.41 g/mol . This compound is known for its unique adamantane structure, which imparts significant stability and rigidity, making it an attractive candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate typically involves the reaction of adamantane derivatives with tert-butyl carbamate. One common method includes the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce an aminomethyl group at the 3-position.
Carbamate Formation: The aminomethyladamantane derivative is then reacted with tert-butyl carbamate under suitable conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: The adamantane core allows for various substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with various biological molecules, potentially modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar in structure but with a bicyclic core instead of adamantane.
tert-Butyl N-[3-(aminomethyl)-1-adamantyl]carbamate: A closely related compound with slight variations in the functional groups.
Uniqueness
tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate stands out due to its adamantane core, which provides exceptional stability and rigidity. This unique structure makes it particularly suitable for applications requiring robust and stable molecules .
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-14(2,3)20-13(19)18-16-7-11-4-12(8-16)6-15(5-11,9-16)10-17/h11-12H,4-10,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUWOIKIHUVGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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